N-(1-cyanocyclopentyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide

Lipophilicity clogP ADME

Procure N-(1-cyanocyclopentyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide (CAS 1037906-64-1) for CNS drug discovery, HDAC selectivity profiling, and focused library synthesis. Its halogen-free, zero-HBD scaffold (MW 297.40, clogP 3.25) meets CNS MPO criteria, while the pre-organized structure (only 3 rotatable bonds) offers an entropic advantage for kinase allosteric site targeting. The unsubstituted quinoline core enables late-stage diversification via Suzuki coupling or C–H activation. Ensure independent experimental validation—this compound's physicochemical profile cannot be extrapolated from bromo, cycloheptyl, or N-propynyl analogs.

Molecular Formula C18H23N3O
Molecular Weight 297.402
CAS No. 1037906-64-1
Cat. No. B2976250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-cyanocyclopentyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide
CAS1037906-64-1
Molecular FormulaC18H23N3O
Molecular Weight297.402
Structural Identifiers
SMILESCC1CCC2=CC=CC=C2N1CC(=O)NC3(CCCC3)C#N
InChIInChI=1S/C18H23N3O/c1-14-8-9-15-6-2-3-7-16(15)21(14)12-17(22)20-18(13-19)10-4-5-11-18/h2-3,6-7,14H,4-5,8-12H2,1H3,(H,20,22)
InChIKeyUFRWPCWRZGASGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Cyanocyclopentyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide (CAS 1037906-64-1): Structural Identity and Procurement Baseline


N-(1-Cyanocyclopentyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide (CAS 1037906-64-1) is a synthetic acetamide derivative composed of a 1-cyanocyclopentyl group linked via an acetamide bridge to a 2-methyl-3,4-dihydroquinoline moiety. With a molecular formula of C18H23N3O and molecular weight of 297.40 g/mol, the compound exhibits zero hydrogen bond donors, a topological polar surface area (TPSA) of 38.13 Ų, and a computed logP (clogP) of 3.25 [1]. This physicochemical profile places the compound within a favorable region of Lipinski's Rule of Five space (MW 297.40, HBA 4, HBD 0, RB 3, LogP 3.25), suggesting drug-like properties suitable for lead optimization programs [1]. The compound belongs to a broader structural class of cyanocyclopentyl acetamide derivatives that appear as reference examples in patent literature, including US10202379, and are frequently investigated in medicinal chemistry contexts involving epigenetic and kinase targets [2].

Why Generic Substitution Fails for N-(1-Cyanocyclopentyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide: Structural Differentiation from Closest Analogs


Within the cyanocyclopentyl-dihydroquinoline acetamide series, seemingly minor structural modifications produce substantial shifts in key physicochemical parameters that govern ligand–target interactions, ADME properties, and off-target liability. The cyclopentyl ring size, absence of halogen substitution, and conformational rigidity of the target compound collectively differentiate it from analogs bearing cycloheptyl (CAS 1259148-62-3), bromo-substituted (CAS 1376078-91-9), or N-propynyl (CAS 1423728-39-5) replacements. These differences translate into quantifiable divergence in lipophilicity (ΔclogP up to −1.15), molecular weight (ΔMW up to −78.9 Da), and rotatable bond count (ΔRB = −4), each of which can alter target selectivity, metabolic clearance, and solubility in ways that cannot be normalized by simple concentration adjustment [1][2][3]. Consequently, data generated with a substituted analog cannot be reliably extrapolated to the target compound without independent experimental validation.

N-(1-Cyanocyclopentyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide: Quantitative Differentiation Evidence Guide


Lipophilicity Control: 0.55 log Unit Lower clogP Compared to the Cycloheptyl Analog

The target compound (cyclopentyl) exhibits a computed logP (clogP) of 3.25, compared to 3.80 for the direct seven-membered ring analog N-(1-cyanocycloheptyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide (CAS 1259148-62-3), representing a decrease of 0.55 log units [1][2]. In drug discovery, a ΔlogP of ≥0.5 units is widely recognized as sufficient to meaningfully alter aqueous solubility and non-specific protein binding, impacting both in vitro assay fidelity and in vivo pharmacokinetics.

Lipophilicity clogP ADME Solubility Lead Optimization

Molecular Weight Advantage: 78.9 Da Lighter Than the Bromo-Substituted Analog

The target compound has a molecular weight of 297.40 g/mol, which is 78.9 Da lower than the bromo-substituted analog 2-(6-bromo-8-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-N-(1-cyanocyclopentyl)acetamide (CAS 1376078-91-9, MW = 376.3 g/mol) [1][2]. This MW differential is particularly significant in lead optimization, where a difference of >50 Da typically correlates with measurable changes in passive membrane permeability and oral bioavailability potential.

Molecular Weight Ligand Efficiency Fragment-Based Drug Design Permeability

Conformational Restriction: 4 Fewer Rotatable Bonds Than the Cycloheptyl Analog

The target compound contains only 3 rotatable bonds, compared to 7 rotatable bonds in the cycloheptyl-analog N-(1-cyanocycloheptyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide (CAS 1259148-62-3) [1][2]. This reduction of 4 rotatable bonds represents a substantial decrease in conformational freedom. In medicinal chemistry, each freely rotating bond is estimated to incur an entropic penalty of approximately 0.7–1.6 kcal/mol upon target binding; a ΔRB of 4 translates to a theoretical entropic advantage of 2.8–6.4 kcal/mol for the pre-organized cyclopentyl scaffold.

Conformational Entropy Binding Affinity Rotatable Bonds Rigidification

Absence of Hydrogen Bond Donors: Zero HBD vs. Two HBD in the Bromo Analog

The target compound possesses zero hydrogen bond donors (HBD = 0), whereas the bromo-substituted analog 2-(6-bromo-8-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-N-(1-cyanocyclopentyl)acetamide (CAS 1376078-91-9) contains two HBDs [1][2]. An HBD count of zero is a recognized determinant of enhanced passive membrane permeability and is a hallmark feature of compounds with favorable CNS penetration profiles, as each additional HBD has been empirically correlated with a measurable reduction in blood–brain barrier partitioning.

Hydrogen Bond Donors Permeability CNS Penetration Off-target Selectivity

Halogen-Free Scaffold: Reduced Risk of Reactive Metabolite Formation vs. Brominated and Fluorinated Analogs

The target compound contains no halogen substituents on the quinoline core, in contrast to the bromo-substituted analog (CAS 1376078-91-9, Br at C6) and the difluoro-substituted analog N-(1-cyanocyclopentyl)-2-(6,8-difluoro-1,2,3,4-tetrahydroquinolin-1-yl)acetamide (C17H19F2N3O, MW = 319.36) [1][2]. Halogenated aromatic rings, particularly brominated systems, are well-documented substrates for cytochrome P450-mediated oxidative dehalogenation, generating reactive quinone-like intermediates associated with hepatotoxicity and idiosyncratic adverse drug reactions. Fluorine substituents, while generally more stable, can undergo metabolic defluorination at electron-deficient positions.

Halogen Metabolic Stability Reactive Metabolites Safety Toxicology

Cyanocyclopentyl Substituent as a Conformationally Constrained Nitrile Bioisostere: Class-Level Differentiation from Non-Cyano and Non-Cyclic Analogs

The 1-cyanocyclopentyl group present in the target compound functions as a conformationally restricted tertiary nitrile that can serve multiple pharmacological roles: (i) as a hydrogen bond acceptor interacting with catalytic lysine or tyrosine residues in kinase and HDAC active sites; (ii) as a reversible covalent warhead forming thioimidate adducts with active-site cysteines; and (iii) as a metabolic soft spot modulator. In contrast, the N-propynyl analog (CAS 1423728-39-5, C15H18N2O, MW = 242.32 g/mol) replaces this group with a linear prop-2-yn-1-yl substituent that lacks both the conformational constraint and the nitrile's H-bond acceptor capacity [1]. Within the broader cyanocyclopentyl acetamide patent landscape (e.g., US10202379, US9249087), analogous compounds have demonstrated activity against HDAC and antiviral targets, with reported EC50 values ranging from 5 nM to 108 nM in cell-based assays [2].

Nitrile Bioisostere Kinase Inhibitor HDAC Inhibitor Covalent Warhead

N-(1-Cyanocyclopentyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide: Evidence-Backed Application Scenarios


Epigenetic Probe Development: HDAC Class I / Class IIb Inhibitor Lead Optimization

The target compound's halogen-free, low-HBD scaffold (HBD = 0, MW = 297.40) makes it an ideal starting point for developing selective HDAC inhibitors, as it avoids the hydroxamic acid zinc-binding group that dominates clinical HDAC inhibitors and contributes to off-target toxicity [1]. The cyanocyclopentyl nitrile may engage the catalytic zinc or adjacent residues without the pharmacokinetic liabilities of hydroxamate warheads. The compound's lower clogP (3.25) relative to the cycloheptyl analog (3.80) predicts superior solubility for enzymatic assay conditions [2]. Researchers procuring this compound for HDAC screening should prioritize selectivity profiling against HDAC1–11 panels, as the 2-methyldihydroquinoline cap group offers an underexplored surface-recognition motif distinct from the benzamide and ortho-aminoanilide chemotypes in approved HDAC inhibitors.

Kinase Selectivity Screening: Conformationally Constrained Type II/III Inhibitor Scaffold

With only 3 rotatable bonds, the target compound offers a pre-organized scaffold suitable for targeting kinase allosteric sites or the DFG-out conformation, where conformational entropy penalties are a major determinant of binding free energy [1]. The 1-cyanocyclopentyl acetamide linkage can mimic the hinge-binding motif of ATP-competitive inhibitors, while the dihydroquinoline ring provides an extended hydrophobic surface for filling the selectivity pocket. The ΔRB of −4 relative to the cycloheptyl analog translates to a predicted entropic advantage of 2.8–6.4 kcal/mol [1], which is significant at physiological temperature. Procurement for broad kinome profiling (e.g., DiscoverX KINOMEscan or Reaction Biology HotSpot) is recommended to empirically validate selectivity against structurally related analogs.

CNS-Penetrant Lead Identification: Favorable Physicochemical Profile for Blood–Brain Barrier Access

The target compound's zero HBD count, moderate TPSA (38.13 Ų), and MW below 300 Da align with established CNS multiparameter optimization (MPO) criteria [1]. Specifically, TPSA < 60 Ų and HBD = 0 are strong positive predictors of passive CNS penetration. In contrast, the bromo analog (CAS 1376078-91-9) carries two HBDs and a higher XlogP (4.4), both of which are negatively correlated with CNS exposure [2]. The absence of halogen substituents eliminates the risk of P-glycoprotein recognition that often accompanies brominated aromatics. Researchers utilizing this compound for CNS target engagement studies should prioritize MDCK-MDR1 permeability and brain tissue binding assays to experimentally confirm the predicted CNS profile.

Chemical Probe Synthesis: Versatile Intermediate for Parallel Library Generation

The target compound's unsubstituted quinoline core provides four chemically accessible positions (C5, C6, C7, C8) for late-stage functionalization, enabling rapid generation of focused libraries for structure–activity relationship (SAR) studies [1]. The cyanocyclopentyl group serves as a stable nitrile handle that can be transformed into tetrazoles, amides, or amidines for further diversification. Analogs with halogen or alkyne substituents introduce synthetic constraints that limit the scope of subsequent derivatization. Procurement of the unsubstituted parent compound (CAS 1037906-64-1) as a library starting material supports diverse parallel synthesis strategies including Suzuki coupling, Buchwald–Hartwig amination, and C–H activation at the quinoline positions, enabling systematic SAR exploration that is not feasible with pre-functionalized analogs.

Quote Request

Request a Quote for N-(1-cyanocyclopentyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.